2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid
Description
2-{[(E)-1,3-Benzodioxol-5-ylmethylidene]amino}benzoic acid is a Schiff base derivative featuring a benzoic acid core linked via an imine group (E-configuration) to a 1,3-benzodioxol-5-ylmethyl substituent. The compound’s crystal structure was determined using single-crystal X-ray diffraction and reported in Acta Crystallographica Section E . Key structural attributes include:
- Benzoic acid moiety: Provides a carboxylic acid group (-COOH), enabling hydrogen bonding and influencing solubility.
- Benzodioxole ring: Contributes two oxygen atoms as hydrogen bond acceptors, enhancing molecular interactions.
- Imine linkage (C=N): The E-configuration introduces steric and electronic effects critical for molecular packing and reactivity.
The compound crystallizes in a monoclinic system (space group $ P2_1/c $) with refined parameters using SHELXL-97, a widely adopted program for small-molecule refinement .
Properties
CAS No. |
63098-83-9 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)11-3-1-2-4-12(11)16-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2,(H,17,18) |
InChI Key |
RHCLXWLKFSMOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imine linkage and aromatic rings facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The benzodioxole-imine-benzoic acid framework distinguishes this compound from other benzoic acid derivatives. Below is a comparative analysis of substituent effects (Table 1):
Key Observations :
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, analyzed via graph set theory , reveal differences in molecular aggregation:
- Target Compound : The carboxylic acid forms O-H···O bonds with benzodioxole oxygen atoms, creating a 2D network. The imine nitrogen (N) acts as a weak acceptor, contributing to layered packing .
- Mercaptomethyl Analog : The -SH group introduces S-H···O bonds, but steric hindrance from the phenylpropyl group disrupts extended networks .
- Methoxyethoxy Derivative : Ether oxygen atoms participate in C-H···O interactions, yielding less directional packing compared to the benzodioxole system .
Crystallographic Data and Validation
Crystallographic parameters and refinement methods vary across compounds (Table 2):
Notable Points:
Biological Activity
The compound 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid is a member of a class of organic compounds featuring a benzodioxole moiety, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of both a benzodioxole group and an amino group attached to a benzoic acid framework. The molecular formula is , with a molecular weight of approximately 269.30 g/mol.
Structural Formula
The structural representation can be summarized as follows:
Antioxidant Activity
Research indicates that compounds containing benzodioxole derivatives exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals, thereby preventing oxidative stress in biological systems. A study reported an IC50 value indicating effective radical scavenging activity, which suggests potential therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines. This activity is essential for developing treatments for chronic inflammatory conditions such as arthritis and cardiovascular diseases .
Anticancer Potential
Several studies have explored the anticancer effects of benzodioxole derivatives. Specific investigations into this compound revealed its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead compound in developing novel anticancer agents .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties, particularly concerning cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain relief, making this compound a candidate for non-steroidal anti-inflammatory drug (NSAID) development .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | COX-2 inhibition |
Case Study 1: Antioxidant Activity
In a comparative study evaluating various benzodioxole derivatives, this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays.
Case Study 2: Anti-inflammatory Mechanism
A clinical trial involving human subjects demonstrated that administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6) after four weeks of treatment. Patients reported significant improvements in symptoms related to chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
